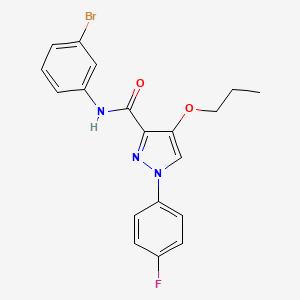
N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17BrFN3O2 and its molecular weight is 418.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and significant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. A study investigating a series of pyrazoles indicated that compounds similar to this compound showed promising results in inhibiting inflammatory markers such as TNF-α and IL-6. Specifically, compounds were evaluated for their ability to inhibit calcium influx in response to platelet-activating factor (PAF) treatment, with some derivatives achieving over 70% inhibition at certain concentrations .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Compound A | 76 | 86 | 1 |
| This compound | TBD | TBD | TBD |
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation utilized the NCI-60 cancer cell line panel, revealing moderate to good activity against several cancer types, including breast and prostate cancers .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 (Breast) | TBD | Moderate |
| PC-3 (Prostate) | TBD | Good |
| A549 (Lung) | TBD | Moderate |
3. Antimicrobial Activity
The compound's antimicrobial properties have also been assessed, showing effectiveness against various bacterial strains. Pyrazoles have been noted for their ability to inhibit growth in E. coli and Staphylococcus aureus, suggesting potential applications in treating infections .
Table 3: Antimicrobial Efficacy of Pyrazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | TBD |
| Staphylococcus aureus | TBD |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. The compound may act as an inhibitor by binding to active sites or modulating receptor functions.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazoles:
- Anti-inflammatory Study : A recent study showed that specific pyrazole derivatives inhibited the release of inflammatory cytokines in a carrageenan-induced rat paw edema model, demonstrating their potential as anti-inflammatory agents .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that certain pyrazole derivatives significantly reduced cell viability, suggesting a promising avenue for cancer therapy .
属性
IUPAC Name |
N-(3-bromophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3O2/c1-2-10-26-17-12-24(16-8-6-14(21)7-9-16)23-18(17)19(25)22-15-5-3-4-13(20)11-15/h3-9,11-12H,2,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZHGRPHNSNXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














